4-[(But-3-en-1-yl)disulfanyl]but-1-ene
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Overview
Description
4-[(But-3-en-1-yl)disulfanyl]but-1-ene is an organosulfur compound with the molecular formula C₈H₁₄S₂. It is a derivative of diallyl disulfide, which is commonly found in garlic and other plants in the genus Allium . This compound is characterized by the presence of two butene groups connected by a disulfide bond, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-en-1-yl)disulfanyl]but-1-ene typically involves the reaction of 1-butene with sulfur to form the disulfide bond. One common method is the radical-initiated addition of sulfur to 1-butene under controlled conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes where 1-butene and sulfur are reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful monitoring of temperature, pressure, and reactant concentrations to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[(But-3-en-1-yl)disulfanyl]but-1-ene undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The double bonds in the butene groups can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic addition reactions can be carried out using halogens (e.g., Br₂) or hydrogen halides (e.g., HBr).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated butenes.
Scientific Research Applications
4-[(But-3-en-1-yl)disulfanyl]but-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties due to its structural similarity to compounds found in garlic.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antioxidant properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds
Mechanism of Action
The mechanism of action of 4-[(But-3-en-1-yl)disulfanyl]but-1-ene involves its interaction with biological molecules through its disulfide bond. This bond can undergo redox reactions, leading to the formation of reactive sulfur species that can interact with cellular components. The compound can interfere with the function of enzymes and proteins by modifying thiol groups, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diallyl disulfide: A related compound found in garlic with similar biological properties.
Diallyl trisulfide: Another garlic-derived compound with additional sulfur atoms.
Allyl methyl sulfide: A simpler organosulfur compound with one sulfur atom
Uniqueness
4-[(But-3-en-1-yl)disulfanyl]but-1-ene is unique due to its specific structure, which includes two butene groups connected by a disulfide bond. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61704-47-0 |
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Molecular Formula |
C8H14S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
4-(but-3-enyldisulfanyl)but-1-ene |
InChI |
InChI=1S/C8H14S2/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-8H2 |
InChI Key |
YNGAZVITLVHOBL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCSSCCC=C |
Origin of Product |
United States |
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